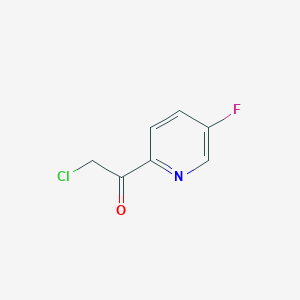
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone
Vue d'ensemble
Description
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone is a chemical compound with the formula C7H5ClFNO. It has a molecular weight of 173.6 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone can be represented by the SMILES notation: C1=CC(=NC=C1F)C(=O)CCl .Physical And Chemical Properties Analysis
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone has a molecular weight of 173.57 g/mol . Additional physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), represent a crucial development in chemotherapy for treating various cancers. The synthesis of 5-FU, including isotopic labeling, has advanced the understanding of its metabolism and biodistribution. The incorporation of fluorine atoms has been pivotal in developing nucleic acid analogs for biophysical studies, offering new insights into how these compounds interact with cellular DNA and RNA, thereby affecting cancer cell growth. This research domain demonstrates the potential of fluorinated compounds, like 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone, in synthesizing novel therapeutic agents or research tools for cancer biology (Gmeiner, 2020).
Environmental and Health Impacts of Fluorinated Compounds
Research into per- and polyfluoroalkyl substances (PFASs) and their alternatives has highlighted the environmental persistence and potential health risks of fluorinated compounds. Investigations into novel fluorinated alternatives have shown systemic toxicities across multiple organs, underscoring the need for further toxicological studies. Such research indicates the importance of understanding the environmental and health impacts of fluorinated chemicals, including those structurally related to 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone (Wang et al., 2019).
Fluorescent Chemosensors
Fluorinated compounds have been utilized in developing fluorescent chemosensors, highlighting their significance in detecting various analytes. The high selectivity and sensitivity of these chemosensors, based on fluorinated platforms, demonstrate the versatility of fluorinated molecules in analytical chemistry applications. This area of research suggests potential uses for 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone in creating sensitive and selective sensors for chemical, biological, or environmental analyses (Roy, 2021).
Synthesis of Fluorinated Molecules
The practical synthesis of fluorinated molecules, such as 2-Fluoro-4-bromobiphenyl, serves as a cornerstone in the manufacture of pharmaceuticals and other chemically active compounds. The methodologies developed for synthesizing these fluorinated intermediates highlight the critical role of fluorinated compounds in various industrial applications, suggesting potential synthetic pathways or applications for 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone in pharmaceutical manufacturing or organic synthesis (Qiu et al., 2009).
Propriétés
IUPAC Name |
2-chloro-1-(5-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVDXVEJNXOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-fluoro-2-pyridyl)ethanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)
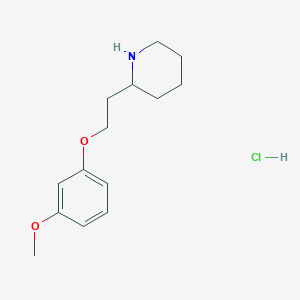
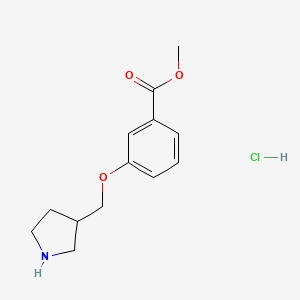
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

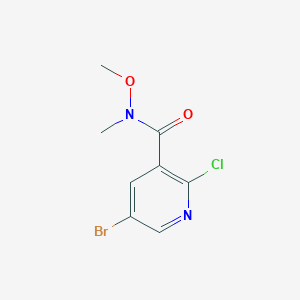

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
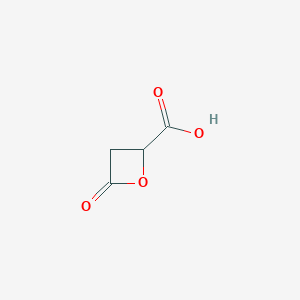
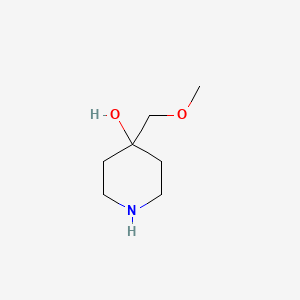

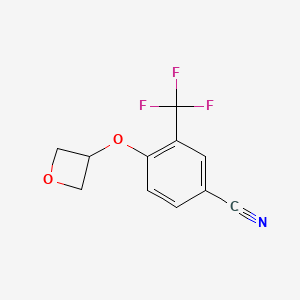
![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)